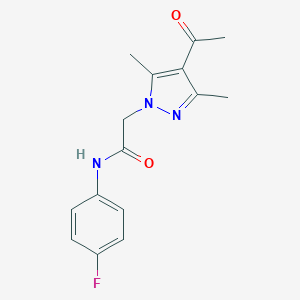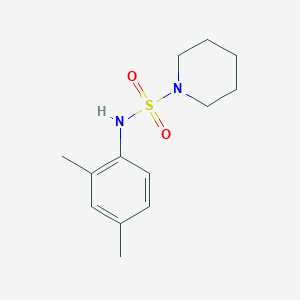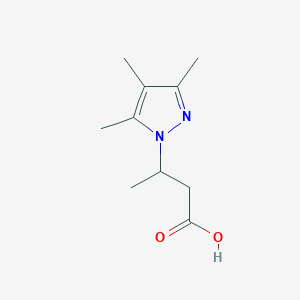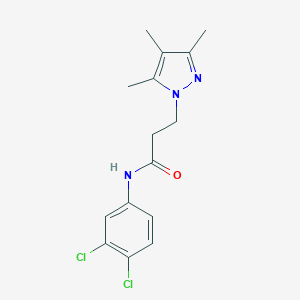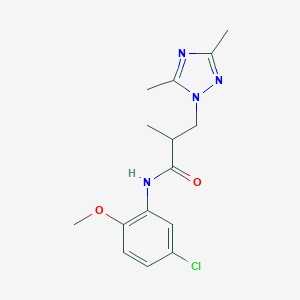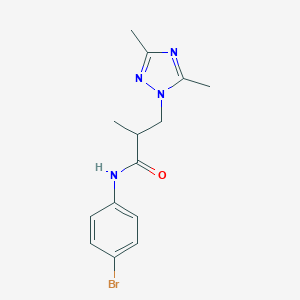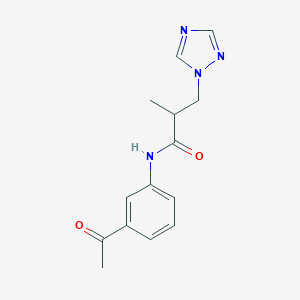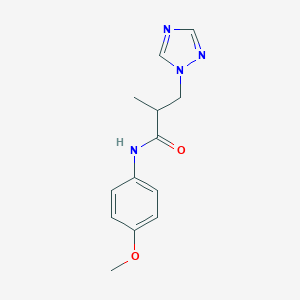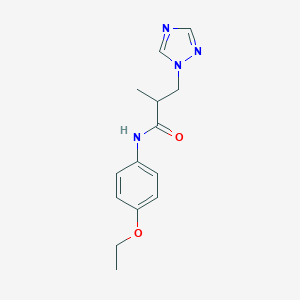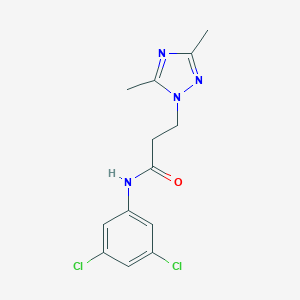![molecular formula C21H26ClN3O3S B500345 N-(5-chloro-2-methylphenyl)-2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]acetamide CAS No. 890599-64-1](/img/structure/B500345.png)
N-(5-chloro-2-methylphenyl)-2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methylphenyl)-2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]acetamide is a synthetic organic compound. It is characterized by the presence of a piperazine ring, a sulfonyl group, and a substituted phenyl ring. Compounds with such structures are often explored for their potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]acetamide typically involves multiple steps:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the Sulfonyl Group: The piperazine ring can be sulfonylated using sulfonyl chlorides under basic conditions.
Attachment of the Phenyl Ring: The final step involves the coupling of the sulfonylated piperazine with a chlorinated phenyl acetamide derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions could target the sulfonyl group or the piperazine ring.
Substitution: The chloro group on the phenyl ring is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups onto the phenyl ring.
科学研究应用
N-(5-chloro-2-methylphenyl)-2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]acetamide may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions.
Medicine: Exploration as a candidate for drug development, particularly for its potential effects on the central nervous system.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action would depend on the specific biological target. For instance, if the compound interacts with a receptor in the central nervous system, it might act as an agonist or antagonist, modulating the receptor’s activity. The molecular targets could include neurotransmitter receptors, enzymes, or ion channels.
相似化合物的比较
Similar Compounds
- N-(2-chlorophenyl)-2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]acetamide
- N-(5-chloro-2-methylphenyl)-2-[4-(3,4-dimethylphenyl)piperazin-1-yl]acetamide
Uniqueness
N-(5-chloro-2-methylphenyl)-2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]acetamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both a sulfonyl group and a piperazine ring. These structural features may confer distinct pharmacological properties compared to similar compounds.
属性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3S/c1-15-5-7-19(12-17(15)3)29(27,28)25-10-8-24(9-11-25)14-21(26)23-20-13-18(22)6-4-16(20)2/h4-7,12-13H,8-11,14H2,1-3H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWFTZKPNRKLEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


